molecular formula C14H12N2O2 B14593417 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid CAS No. 61471-38-3

3-[(2-Phenylhydrazinylidene)methyl]benzoic acid

Cat. No.: B14593417
CAS No.: 61471-38-3
M. Wt: 240.26 g/mol
InChI Key: QPMSBFOOYVUUOX-UHFFFAOYSA-N
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Description

3-[(2-Phenylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a phenylhydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid typically involves the condensation of 2-phenylhydrazine with 3-formylbenzoic acid. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(2-Phenylhydrazinylidene)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Phenylhydrazine: A hydrazine derivative used in the synthesis of indoles and other heterocycles.

    Hydrazones: A class of compounds formed by the condensation of hydrazines with carbonyl compounds, known for their stability and reactivity.

Uniqueness: 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid is unique due to the presence of both a benzoic acid moiety and a phenylhydrazinylidene group, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

61471-38-3

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-[(phenylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)12-6-4-5-11(9-12)10-15-16-13-7-2-1-3-8-13/h1-10,16H,(H,17,18)

InChI Key

QPMSBFOOYVUUOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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